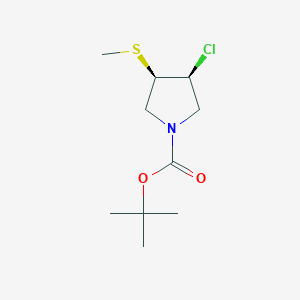

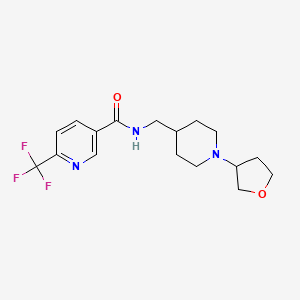

![molecular formula C16H19N5O2 B2528619 8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195881-01-5](/img/structure/B2528619.png)

8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enantioselective Construction and Biological Relevance

The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a focal point for many research groups due to its significance in medicinal chemistry. The enantioselective construction of this scaffold often involves creating an acyclic precursor that contains all the necessary stereochemical information, which then allows for the controlled formation of the bicyclic structure. Some methodologies achieve stereochemical control directly in the transformation that forms the 8-azabicyclo[3.2.1]octane core or through desymmetrization of achiral tropinone derivatives .

Asymmetric Synthesis of Derivatives

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been accomplished through a [3+2]-cycloaddition reaction involving platinum-containing carbonyl ylides and vinyl ethers. This process, catalyzed by PtCl(2)-Walphos and AgSbF(6), yields the derivatives in good amounts and with high enantiomeric excesses, demonstrating the potential for creating complex structures with significant stereoselectivity .

Molecular Structure and Supramolecular Motifs

The study of 2,4,6,8-tetraazabicyclo[3.3.0]octane derivatives has revealed interesting conformational behaviors due to inter-ring and endo anomeric effects. These molecules exhibit hydrogen-bonded supramolecular motifs, such as C-H...Cl and C-H...O hydrogen bonds, which contribute to the formation of three-dimensional frameworks and corrugated sheets in the crystalline state. These structural features are important for understanding the molecular interactions and stability of such compounds .

Conformational Study of Esters

A series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane have been synthesized and analyzed using spectroscopic methods. The preferred conformation of these compounds in solution and the crystalline state has been identified as a chair-envelope, with the phenethyl and hydroxy groups in equatorial positions. This conformational preference is supported by stereoelectronic effects, which have been deduced by comparing NMR parameters .

Synthesis of a Proline Analogue

The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, has been described. This synthesis utilizes simple, high-yielding transformations from readily available starting materials, highlighting an efficient approach to creating constrained amino acid analogues .

Cycloaddition for 8-Azabicyclo[3,2,1]octanes

A novel method for assembling 8-azabicyclo[3,2,1]octanes has been reported, using oxidopyridinium ions and maleimides as synthons. This method features good to high yields and functional group tolerance under mild conditions, with oxidopyridinium ions undergoing a [3+2] cycloaddition at their C2 and C6 positions .

Chemical Reactions with Nucleophilic Reagents

The reactivity of 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with nucleophilic reagents has been explored. The hydroxyl group can be replaced by methoxy or N-propylamine groups, and further reactions with various reagents lead to condensation products. These reactions demonstrate the versatility of the bicyclic scaffold in organic synthesis .

Intramolecular Cycloaddition for Diastereomers

The intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones has been used to prepare polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes as single diastereoisomers. This method provides a route to complex bicyclic structures with controlled stereochemistry, which is valuable for the synthesis of diastereomerically pure compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Compounds featuring triazole rings, such as 1H-1,2,3-triazoles, are of great interest in pharmaceutical research due to their broad spectrum of biological activities. Triazoles have been investigated for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility of triazoles for drug design stems from their ability to mimic the peptide bond, providing a stable scaffold for the development of new therapeutics (Ferreira et al., 2013).

Organic Synthesis and Catalysis

The structural features of compounds containing pyridine and triazole units suggest potential applications in catalysis and organic synthesis. For example, pyridine derivatives are known for their catalytic properties in various chemical reactions, including as ligands in metal-catalyzed transformations. Similarly, triazoles can participate in click chemistry reactions, a class of chemical reactions that are characterized by their high efficiency and selectivity, making them valuable tools for synthesizing complex molecules (Kaushik et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2-methoxypyridin-3-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-23-15-14(3-2-6-17-15)16(22)21-11-4-5-12(21)10-13(9-11)20-8-7-18-19-20/h2-3,6-8,11-13H,4-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUONZNRDSXGMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

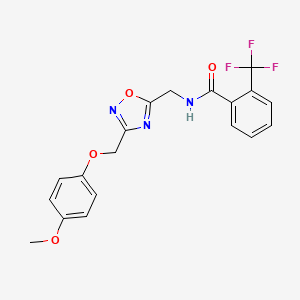

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)

![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)

![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)

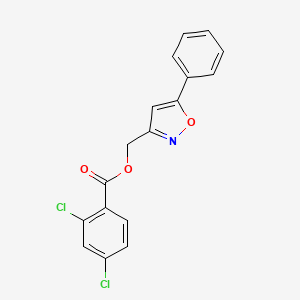

![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)

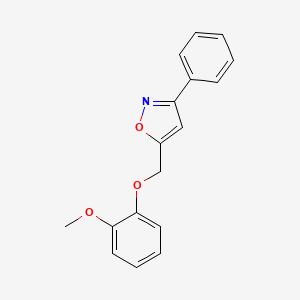

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)